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Compound of Interest

Kasugamyecin hydrochloride
Compound Name:
hydrate

Cat. No.: B1139401

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from the bacterium
Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan.[1] Initially identified
for its potent inhibitory effect against the fungus responsible for rice blast disease, Pyricularia
oryzae, it was later found to possess antibacterial properties as well.[1][2] This guide provides a
comprehensive overview of Kasugamycin hydrochloride hydrate, focusing on its chemical
identity, physicochemical properties, mechanism of action, synthesis, and relevant
experimental protocols for researchers and drug development professionals.

Chemical Identification

Kasugamycin can exist in several forms, each with a distinct Chemical Abstracts Service (CAS)
number. It is crucial for researchers to distinguish between these forms for accurate
documentation and procurement.
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Compound Name CAS Number Molecular Formula  Notes
) The free base form of
Kasugamycin 6980-18-3 C14H25N309 o
the antibiotic.[1][3]
Kasugamycin The hydrochloride
) 19408-46-9 C14H25N3009 « HCI
Hydrochloride salt.[1][4]
The hydrated form of
) C14H28CIN3010 (also )
Kasugamycin ) the hydrochloride salt,
200132-83-8 written as C14H2s5N30o9

Hydrochloride Hydrate

which is more stable.

* HCl « H20) [31[5][6]

Physicochemical Properties

The technical grade compound, Kasugamycin hydrochloride hydrate, is a white, crystalline

substance.[1] Its stability is pH-dependent; it is stable in acidic to neutral conditions but

decomposes in alkaline solutions.[3][7] The hydrochloride hydrate form is noted to be more

stable than the free base.[3]

Property Value

Molecular Weight 433.84 g/mol [5]

Melting Point 202-230 °C (with decomposition)[3]
pH 4.35 (1% wt/vol solution at 24.5 °C)[3]
Density 0.43 g/mL (at 24.5 °C)[3]

Water Solubility

pH 5: 20.7 g/100 mLpH 7: 22.8 g/100 mLpH 9:
43.8 g/100 mL[3]

Solvent Solubility

Methanol: 0.744 g/100 mLInsoluble in organic

solvents like hexane and benzene.[3][7][8]

pKa

pKal = 3.23pKa2 = 7.73pKa3 = 11.0[3]

Mechanism of Action
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Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage
of translation.[1] Unlike many other aminoglycosides that cause codon misreading,
Kasugamycin's primary action is to prevent the formation of the translation initiation complex.[9]

The key steps in its mechanism are:

» Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the
30S ribosomal subunit.[1] The binding site is located between the universally conserved
G926 and A794 nucleotides in the 16S ribosomal RNA.[1]

« Interference with tRNA: The drug directly competes with the initiator fMet-tRNA
(formylmethionyl-transfer RNA), preventing its stable binding to the P-site of the ribosome.[1]
By binding in the path of the mRNA, Kasugamycin perturbs the crucial codon-anticodon
interaction.[1]

e Inhibition of Initiation Complex Formation: This interference blocks the assembly of the 70S
initiation complex, thereby halting protein synthesis before it can begin.[10]

o Specificity: Kasugamycin specifically inhibits the translation of canonical, leadered mRNAs
but is less effective against leaderless mMRNAs.[1] The context of the ribosome binding site,
particularly the nucleotide preceding the start codon, can influence the inhibitory activity of
Kasugamycin.[10]
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Kasugamycin's mechanism of inhibiting translation initiation.

Synthesis
Biosynthesis

Kasugamycin is produced commercially through a large-scale aerobic fermentation process
using Streptomyces kasugaensis.[8][11] The biosynthesis involves the assembly of its three
core components: D-chiro-inositol, the unusual amino-sugar kasugamine, and a glycine imine
moiety.[12] Recent studies have identified key enzymes in the biosynthetic pathway, such as
the epimerase KasQ, which converts UDP-GIcNAc to UDP-ManNAc in an initial step.[12][13]
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General workflow for the biosynthesis of Kasugamycin.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1139401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Synthesis

The total synthesis of Kasugamycin is a complex challenge due to its stereochemical
intricacies, particularly the multideoxy diamino sugar unit known as kasugamine.[14] Recent
synthetic pathways have been developed utilizing naturally derived carbohydrates, such as D-
fucal, as starting materials.[14][15][16] A key strategy involves the selective reduction of a
glycal to form a 3-deoxyglycal intermediate, which facilitates the precise introduction of amino
groups at the C-2 and C-4 positions.[15][16] This is followed by a late-stage glycosylation step
to couple the kasugamine moiety with a protected D-chiro-inositol derivative to form the final
product.[17]

Experimental Protocols
Antimicrobial Susceptibility Testing (Tube Dilution
Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration
(MIC) of Kasugamycin against a bacterial strain.

Materials:

o Kasugamycin hydrochloride hydrate stock solution (e.g., 1000 pg/mL)
o Sterile Trypticase Soy Broth (or other suitable growth medium)

 Sterile test tubes

» 18-hour broth culture of the test organism, diluted 1:1000

e Incubator (37°C)

Blood agar plates (for determining bactericidal concentration)
Procedure:

» Preparation of Dilutions: Create a series of twofold dilutions of the Kasugamycin stock
solution in sterile broth. Distribute 1.0 mL of each dilution into sterile test tubes. Include a
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positive control tube with broth and inoculum only, and a negative control tube with broth
only.

 Inoculation: Add 1.0 mL of the diluted bacterial culture to each tube (except the negative
control), resulting in a final bacterial concentration of approximately 10> to 10°
organisms/mL.[18]

¢ Incubation: Incubate all tubes at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely
inhibits visible growth of the organism.

o MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC),
subculture a small aliquot from each clear tube onto a blood agar plate. Incubate the plates
at 37°C for 48 hours. The MBC is the lowest concentration that results in no colony growth
on the plate.[18]

Preparation Assay Setup Results
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Workflow for MIC/MBC determination of Kasugamycin.

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a cell-free assay to measure the inhibitory effect of Kasugamycin on
protein synthesis, based on classic experiments.

Materials:
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» Cell-free E. coli extract (containing ribosomes, supernatant factors)

o Polyuridylate (Poly-U) as an artificial mRNA template

e 14C-labeled Phenylalanine (**C-Phe) and corresponding tRNA

e ATP, GTP, and an energy-regenerating system (e.g., creatine phosphate/kinase)

 Buffer solution (e.g., Tris-HCI with Mg?* and NHa4Cl)

o Kasugamycin solutions at various concentrations

 Trichloroacetic acid (TCA) for precipitation

o Glass fiber filters

¢ Scintillation counter

Procedure:

Reaction Setup: In a microfuge tube, combine the E. coli extract, buffer, ATP/GTP, energy-
regenerating system, Poly-U template, and *C-Phe-tRNA.

« Inhibitor Addition: Add different concentrations of Kasugamycin to the reaction tubes. Include
a control reaction with no antibiotic.

¢ |ncubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for
polyphenylalanine synthesis.

o Precipitation: Stop the reaction by adding cold 5% TCA to precipitate the newly synthesized
14C-polyphenylalanine.

« Filtration: Collect the precipitate by filtering the mixture through glass fiber filters. Wash the
filters with TCA to remove unincorporated “C-Phe.

o Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
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e Analysis: Compare the radioactivity in the Kasugamycin-treated samples to the control to
determine the extent of protein synthesis inhibition. A significant reduction in radioactivity
indicates inhibition.[2][9]

Biological Activity and Applications

Kasugamycin is primarily used in agriculture as a systemic fungicide and bactericide with both
protective and curative action.[7]

» Antifungal Activity: Its most prominent use is for the control of rice blast disease caused by
Pyricularia oryzae.[3] It is also effective against other plant fungal diseases like tomato leaf
mold and sugar beet leaf spot.[3][7]

o Antibacterial Activity: Kasugamycin is active against several plant pathogenic bacteria,
including species of Pseudomonas, Erwinia, and Xanthomonas.[3] Its activity against human
pathogens is more limited, though it shows modest effects against some gram-negative
bacteria.[19][20] Due to its low toxicity, it has been explored for treating Pseudomonas
aeruginosa urinary tract infections in humans.[3][6]

» Novel Applications: Recent research has shown that at sub-inhibitory concentrations,
Kasugamycin can decrease translational mistranslation in Mycobacterium tuberculosis,
thereby increasing its susceptibility to other antibiotics like rifampicin.[21] It has also been
identified as a potent inhibitor of GH18 chitinases, suggesting potential new therapeutic
applications.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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